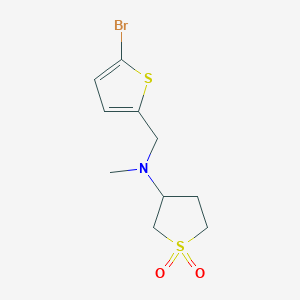
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with the molecular formula C10H14BrNO2S2 This compound features a brominated thiophene ring, a methylated amine group, and a tetrahydrothiophene dioxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form (5-bromothiophen-2-yl)methyl(methyl)amine. The final step involves the cyclization of this intermediate with tetrahydrothiophene dioxide under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromothiophen-2-yl)methyl(methyl)amine: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a brominated thiophene ring and a tetrahydrothiophene dioxide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14BrNO2S2 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H14BrNO2S2/c1-12(6-9-2-3-10(11)15-9)8-4-5-16(13,14)7-8/h2-3,8H,4-7H2,1H3 |
Clave InChI |
CDWNPWOAHYKZRB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(S1)Br)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
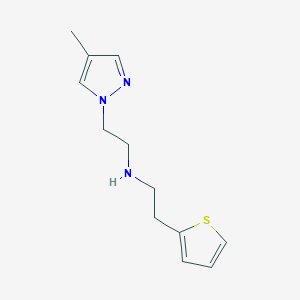
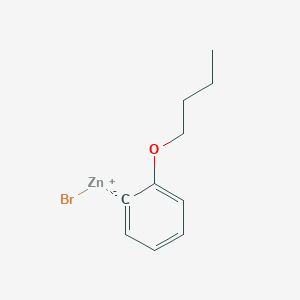



![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)

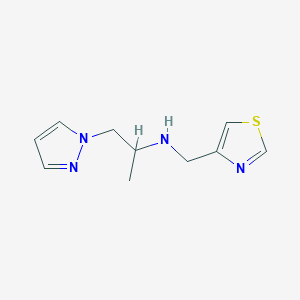
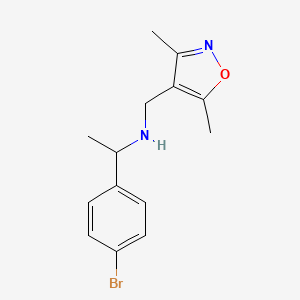
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
